N-{4-[(1-phenylethyl)sulfamoyl]phenyl}pyridine-3-carboxamide
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Overview
Description
N-{4-[(1-phenylethyl)sulfamoyl]phenyl}pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a pyridine-3-carboxamide moiety. The intricate arrangement of these functional groups endows the compound with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-phenylethyl)sulfamoyl]phenyl}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenyl sulfonamide with 1-phenylethyl bromide to form the sulfamoyl intermediate. This intermediate is then coupled with pyridine-3-carboxylic acid under specific conditions to yield the final product. The reactions are usually carried out in the presence of catalysts and solvents such as ethanol, and the reaction conditions are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-phenylethyl)sulfamoyl]phenyl}pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted phenyl-pyridine compounds .
Scientific Research Applications
N-{4-[(1-phenylethyl)sulfamoyl]phenyl}pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of protease inhibition.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-{4-[(1-phenylethyl)sulfamoyl]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group is known to form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This compound can also modulate various signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide
- N-(4-sulfamoylphenyl)-2-carboxamide derivatives
Uniqueness
N-{4-[(1-phenylethyl)sulfamoyl]phenyl}pyridine-3-carboxamide stands out due to its unique combination of a sulfamoyl group and a pyridine-3-carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(1-phenylethylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-15(16-6-3-2-4-7-16)23-27(25,26)19-11-9-18(10-12-19)22-20(24)17-8-5-13-21-14-17/h2-15,23H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSRCRQOISCWTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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